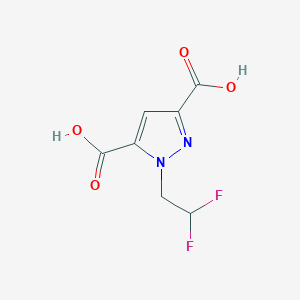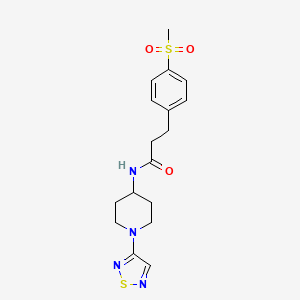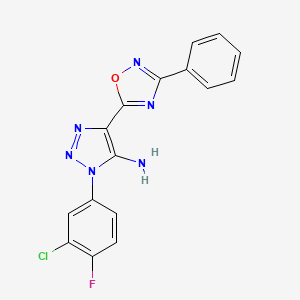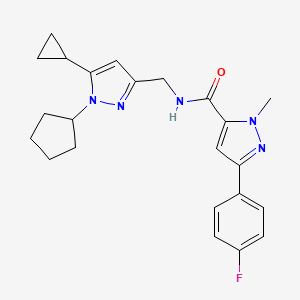![molecular formula C23H15NO4 B2647060 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide CAS No. 868154-10-3](/img/structure/B2647060.png)
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide is a compound that has been evaluated for HIV-1 integrase (IN) inhibition . A series of eighteen 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues were synthesized and studied for their HIV-1 IN inhibitory potential .
Synthesis Analysis
The derivatives of 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide were synthesized via a two-step pathway commencing with 2-hydroxybenzaldehyde and diethyl malonate followed by hydrolysis of ester and coupling with various aromatic amines .Scientific Research Applications
HIV Integrase Strand Transfer Inhibition
The compound has been investigated as a potential inhibitor of HIV-1 integrase (IN). Researchers synthesized a series of 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues and evaluated their IN inhibitory activity . Notably, six of these molecules demonstrated significant inhibition of HIV-1 integrase 3’-strand transfer, with IC50 values below 1.7 μM. The presence of the chromene-3-carboxamide motif was crucial for enzymatic activity. However, these compounds did not exhibit substantial anti-HIV activity below their cytotoxic concentration, suggesting the need for structural modifications.
Mechanism of Action
properties
IUPAC Name |
N-(2-benzoylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4/c25-21(15-8-2-1-3-9-15)17-11-5-6-12-19(17)24-22(26)18-14-16-10-4-7-13-20(16)28-23(18)27/h1-14H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYZQHGUBYHCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2646977.png)

![4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2646980.png)



![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2646986.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2646991.png)



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide](/img/structure/B2646997.png)

